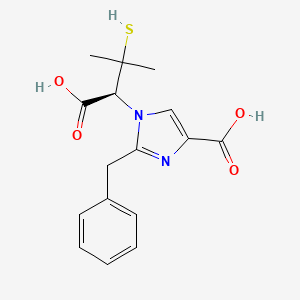
N-n-Octyl-D-glucamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-n-Octyl-D-glucamine: is a chemical compound with the molecular formula C14H31NO5 1-deoxy-1-(octylamino)-D-glucitol . This compound is characterized by its octyl group attached to the nitrogen atom of the glucamine structure. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-n-Octyl-D-glucamine can be synthesized through the reductive amination of D-glucose. The process involves the reaction of D-glucose with octylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-n-Octyl-D-glucamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The octyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of simpler amines and alcohols.
Substitution: Formation of substituted glucamines with different functional groups
Applications De Recherche Scientifique
N-n-Octyl-D-glucamine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-n-Octyl-D-glucamine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl group provides hydrophobic properties, while the glucamine moiety offers multiple hydrogen bonding sites. These interactions enable the compound to bind selectively to specific molecules, making it effective in chiral separation and other applications .
Comparaison Avec Des Composés Similaires
N-Methyl-D-glucamine: Similar structure but with a methyl group instead of an octyl group.
N-Ethyl-D-glucamine: Contains an ethyl group instead of an octyl group.
N-Decanoyl-N-methylglucamine: Features a decanoyl group attached to the nitrogen atom
Uniqueness: N-n-Octyl-D-glucamine is unique due to its longer octyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring amphiphilic characteristics, such as in detergents and surfactants. Its ability to form strong hydrogen bonds also enhances its utility in chiral separation and molecular recognition .
Propriétés
Formule moléculaire |
C14H31NO5 |
|---|---|
Poids moléculaire |
293.40 g/mol |
Nom IUPAC |
(2R,3R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13?,14+/m0/s1 |
Clé InChI |
ZRRNJJURLBXWLL-QEFRMZAXSA-N |
SMILES isomérique |
CCCCCCCCNC[C@@H](C([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCNCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)


![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)
